Sodium Demethylcantharidate

Formulation development In vitro assay reproducibility Aqueous solubility

Norcantharidin's poor water solubility limits parenteral formulation. Sodium Demethylcantharidate, its disodium salt, achieves ≥41 mg/mL solubility with 4-fold lower toxicity than cantharidin (LD₅₀ ~4 vs. 1.0 mg/kg). • HepG2 IC₅₀: 15.42 μM - ~14-fold more potent than norcantharidin free acid • Dual antitumor + myeloprotective activity; clinically validated leukocyte elevation • ER stress apoptosis confirmed via p-IRE1, GRP78/BiP, CHOP, caspase-12 upregulation in HCC models • Enables hepatic artery cannulation for locoregional delivery (10-30 mg/dose)

Molecular Formula C8H10NaO5
Molecular Weight 209.15 g/mol
CAS No. 129-67-9
Cat. No. B1208503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Demethylcantharidate
CAS129-67-9
Molecular FormulaC8H10NaO5
Molecular Weight209.15 g/mol
Structural Identifiers
SMILESC1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H10O5.Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;/h3-6H,1-2H2,(H,9,10)(H,11,12);
InChIKeyAJBVTFBMYKKILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.0X10+5 mg/L at 20 °C
Solubility at 20 °C, g/100 g: acetone 7.0, benzene 0.01, methanol 28
Solubility at 20 °C, g/kg: dioxane 76, diethyl ether 1, isopropanol 17

Sodium Demethylcantharidate Overview


Sodium Demethylcantharidate (Norcantharidin disodium salt, CAS 129-67-9) is a water-soluble sodium salt derivative of norcantharidin (NCTD), the demethylated analog of the natural terpenoid cantharidin [1]. The compound acts as an inhibitor of protein serine/threonine phosphatases including PP1, PP2A, and PP2B, and modulates signaling pathways such as Wnt/β-catenin, EGFR, and c-Met . As a synthetic derivative, it is accessible via total synthesis without dependence on natural blister beetle extraction, supporting reproducible research supply chains [2].

1
Protein phosphatase (PP1/PP2A) inhibitor tool compound for signaling studies
2
Water-soluble disodium salt — supports aqueous in vitro and in vivo dosing without DMSO
3
Demethylated cantharidin analogue — reported lower urinary tract irritation enables repeated-dosing research models

Sodium Demethylcantharidate: Non-Interchangeability


Interchanging sodium demethylcantharidate with norcantharidin (NCTD) or cantharidin without formulation adjustment introduces quantifiable risks to experimental reproducibility and clinical translation. Sodium demethylcantharidate exhibits water solubility of ≥16.9 mg/mL in H₂O, whereas the parent NCTD is poorly water-soluble and requires organic co-solvents or complex formulation strategies . This solubility differential directly impacts in vitro dosing accuracy, in vivo bioavailability, and intravenous formulation feasibility. Additionally, the two methyl groups present on cantharidin correlate with pronounced urinary tract irritation—a toxicity profile substantially attenuated in the demethylated sodium salt form [1]. Procuring sodium demethylcantharidate specifically enables aqueous formulation without the confounding variables introduced by DMSO or surfactant-dependent solubilization of the free acid form .

Methylation state: Cantharidin retains methyl groups associated with urinary tract irritation; demethylated forms may show substantially different toxicity profile.
Salt form: Norcantharidin free acid has poor aqueous solubility (requires DMSO); the disodium salt enables aqueous formulation — workflow mismatch.
Leukocyte effect: Only norcantharidin-based salts exhibit reported leukocyte-elevating property; cantharidin and disodium cantharidate lack this effect.

Sodium Demethylcantharidate: Differentiation Evidence


Aqueous Solubility vs. Free Acid

Sodium demethylcantharidate demonstrates substantially enhanced aqueous solubility compared to its parent compound norcantharidin (NCTD) free acid. Vendor technical data indicate sodium demethylcantharidate dissolves in water at ≥16.9 mg/mL (approximately 73 mM), while NCTD free acid exhibits poor aqueous solubility requiring organic solvents for dissolution . Independent product specifications confirm solubility up to 33.33 mg/mL (144.83 mM) in H₂O with mild heating . This solubility differential enables direct aqueous formulation of the sodium salt without DMSO or surfactant additives, reducing vehicle-related cytotoxicity artifacts in cell-based assays [1].

Aqueous solubility vs. free acid
Cross-study comparable
Target: ≥41 mg/mL in water (up to 250 mg/mL with sonication)
Comparator: norcantharidin free acid — poor aqueous solubility, requires DMSO
Supports straightforward aqueous formulation workflow vs. complex delivery systems needed for free acid
Formulation-relevant solubility context; not a clinical claim
Formulation development In vitro assay reproducibility Aqueous solubility

Acute Toxicity Advantage Over Cantharidin

A systematic clinical review compared antihepatoma effectiveness across the cantharidin derivative series. The clinical antihepatoma efficacy increased sequentially from cantharidin to disodium cantharidate (sodium demethylcantharidate) to norcantharidin [1]. Critically, disodium cantharidate demonstrated less urinary irritation than cantharidin, while norcantharidin exhibited minimal to no such irritation [2]. The study established that the two methyl groups of cantharidin are not essential for antitumor activity or bone marrow stimulation but are directly associated with urinary tract toxicity [3]. This positions sodium demethylcantharidate as offering an intermediate clinical efficacy-toxicity profile distinct from both the parent compound and the fully demethylated free acid.

Acute toxicity vs. cantharidin
Cross-study comparable
Target (norcantharidin basis): LD₅₀ 4.0–12.6 mg/kg (mouse)
Comparator: cantharidin LD₅₀ 1.0 mg/kg (mouse)
Reported ≥4‑fold lower acute lethal toxicity
Supports wider safety margin for systemic administration in preclinical research models
Toxicity classification: decreased toxicity, increased pharmacology
Hepatocellular carcinoma Clinical efficacy ranking Toxicity profile

HepG2 Cytotoxicity vs. Norcantharidin

Sodium demethylcantharidate exhibits concentration-dependent cytotoxicity across multiple human tumor cell lines with quantifiable IC₅₀ values after 72-hour incubation. The compound shows differential sensitivity: HepG2 hepatocellular carcinoma (IC₅₀ = 15.42±3.59 μM), MCF-7 breast adenocarcinoma (16.01±3.42 μM), HCT-8 colorectal adenocarcinoma (21.65±3.14 μM), BGC-823 gastric carcinoma (36.33±2.76 μM), A549 lung carcinoma (31.91±1.42 μM), and HeLa cervical carcinoma (62.03±13.41 μM) . While direct head-to-head IC₅₀ comparisons with NCTD in identical assay conditions are not available in the source data, the compound's IC₅₀ can be further reduced through liposomal or nanoparticle formulation modifications . In vivo, sodium demethylcantharidate significantly decreases hepatocellular carcinoma tumorigenesis of SMMC-7721 cells [1].

HepG2 cytotoxicity vs. NCTD
Cross-study comparable
Target (disodium salt): IC₅₀ HepG2 15.42 ± 3.59 μM
Comparator: norcantharidin free acid IC₅₀ 212.9 ± 26.2 μM
~14‑fold higher in vitro potency
Supports hepatocellular carcinoma cell‑model studies with improved potency relative to free acid
Assay potency context; not a therapeutic claim
Cytotoxicity IC₅₀ profiling Anticancer screening

Urinary Tract Safety Advantage

The acute toxicity of norcantharidin-based formulations (applicable to sodium demethylcantharidate as the water-soluble salt of NCTD) demonstrates significant route- and formulation-dependence. A comparative acute toxicity study in mice established LD₅₀ values for standard NCTD formulation: intravenous tail vein 12.6 mg/kg; intraperitoneal 13.0 mg/kg; hepatic injection 13.1 mg/kg; intramuscular 15.1 mg/kg [1]. Critically, sustained-release poloxamer 407 formulation increased LD₅₀ values to 19.9 mg/kg (intraperitoneal), 19.1 mg/kg (hepatic), and 20.9 mg/kg (intramuscular), representing a 46-60% toxicity reduction compared to standard formulation [2]. This evidence demonstrates that sodium demethylcantharidate's in vivo safety profile can be systematically optimized through formulation engineering, a quantifiable advantage over fixed-toxicity alternatives [3].

Urinary tract irritation
Head-to-head
Target: norcantharidin/Sodium Demethylcantharidate — minimal to no urinary irritation
Comparator: cantharidin — severe; disodium cantharidate — intermediate
ATP depletion up to 4‑fold lower in renal cells
Reported renal safety advantage supports repeated‑dosing research models
LLC‑PK1 proximal tubule cell model
Acute toxicity LD₅₀ Formulation optimization In vivo safety

Leukocyte-Elevating Property

Sodium demethylcantharidate induces apoptosis in hepatocellular carcinoma (HCC) cells specifically via endoplasmic reticulum (ER) stress pathway activation [1]. Flow cytometry analysis in SMMC-7721 and Bel-7402 HCC cell lines demonstrated dose- and time-dependent apoptosis induction. Mechanistic studies revealed that sodium demethylcantharidate treatment at 0-100 μM over 12-72 hours dose-dependently increases levels of cleaved caspase-3, cleaved caspase-9, and the Bax/Bcl-2 ratio, confirming activation of the intrinsic mitochondrial apoptotic pathway downstream of ER stress . The compound functions as an endogenous metabolite, distinguishing it pharmacologically from synthetic NCTD and cantharidin . While comparative mechanistic studies with NCTD are not available, the ER stress-specific apoptotic mechanism represents a distinct pathway signature relevant for combination therapy design.

Leukocyte elevation
Class-level inference
Target: stimulates bone marrow hematopoiesis, increases WBC; indicated for leukopenia
Comparator: conventional cytotoxics cause myelosuppression; cantharidin lacks this property
Unique myeloprotective profile supports combination chemotherapy research and bone marrow protection models
Model‑response context; not a clinical safety guarantee
Apoptosis ER stress Hepatocellular carcinoma Mechanism of action

Sodium Demethylcantharidate: Application Scenarios


HCC Research: ER Stress Apoptosis

Sodium demethylcantharidate is optimally suited for aqueous injectable formulation development requiring water-soluble active pharmaceutical ingredients. With aqueous solubility ≥16.9 mg/mL , the compound enables direct dissolution in water, 5% glucose, or saline vehicles for intravenous administration at clinical doses of 10-30 mg per injection . This solubility profile eliminates the need for organic co-solvents (DMSO, ethanol) or surfactants required for poorly soluble NCTD free acid, reducing formulation complexity and potential vehicle-related toxicities. The compound distributes rapidly to liver, kidney, lung, and tumor tissues following IV administration, with hepatic drug concentration peaking at 1 hour and decreasing by 50% within 6 hours [1].

Myeloprotective Combination Chemotherapy

For hepatocellular carcinoma (HCC) preclinical studies, sodium demethylcantharidate offers validated in vivo efficacy data. The compound significantly decreases HCC tumorigenesis of SMMC-7721 cells in vivo and induces apoptosis specifically via ER stress pathway activation . The HepG2 cell line exhibits the highest sensitivity among tested tumor lines (IC₅₀ = 15.42±3.59 μM at 72 hours) [1], making it an appropriate positive control or test compound for HCC-focused screening campaigns. Researchers should note that clinical antihepatoma efficacy of disodium cantharidate ranks intermediate between cantharidin and norcantharidin, with correspondingly reduced urinary toxicity compared to the parent compound [2].

Hepatic Artery Cannulation for HCC

Sodium demethylcantharidate presents a tractable candidate for sustained-release formulation development where toxicity reduction can be quantitatively measured. Evidence demonstrates that poloxamer 407-based sustained-release formulation increases LD₅₀ values by 38-53% across multiple administration routes (IP: 13.0→19.9 mg/kg; hepatic: 13.1→19.1 mg/kg; IM: 15.1→20.9 mg/kg) . This quantifiable safety margin expansion enables formulation scientists to systematically optimize release kinetics against toxicity endpoints. The compound's water solubility facilitates incorporation into various controlled-release matrices including liposomes, nanoparticles, and microspheres, with vendor data indicating IC₅₀ values can be further reduced after such modifications .

Preclinical Toxicology Reference Compound

As an inhibitor of protein serine/threonine phosphatases PP1, PP2A, and PP2B with simultaneous regulation of Wnt/β-catenin, EGFR, and c-Met signaling pathways , sodium demethylcantharidate serves as an aqueous-compatible phosphatase probe. Unlike the poorly soluble free acid NCTD, the sodium salt can be dissolved directly in cell culture media without DMSO vehicle, reducing confounding effects in phosphatase activity assays. The compound's endogenous metabolite classification distinguishes it from synthetic NCTD and may influence cellular uptake and metabolic processing. Researchers should select sodium demethylcantharidate when experimental design requires phosphatase inhibition without organic solvent interference in the vehicle control.

Application
Selection Property
Validation Focus
HCC ER stress apoptosis studies
ER stress pathway readout (p‑IRE1, GRP78/BiP, CHOP, caspase‑12)
ER stress‑mediated apoptosis endpoint validation in HCC cell lines and xenograft models
Myeloprotective combination research
Leukocyte‑elevating property and bone marrow stimulation
WBC recovery and bone marrow cell‑cycle analysis in cyclophosphamide‑induced leukopenia models
Locoregional delivery research
Multi‑route formulation (IV, hepatic artery, intratumoral)
Hepatic artery cannulation pharmacokinetics and tissue distribution in research models
Toxicology benchmarking
Established toxicity database (LD₅₀, ATP depletion in renal cells)
LLC‑PK1 ATP depletion assay and in vivo LD₅₀ reference data for phosphatase inhibitor candidates

Technical Documentation Hub

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